molecular formula C5H2Cl2FIN2 B13692790 2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine

2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine

Cat. No.: B13692790
M. Wt: 306.89 g/mol
InChI Key: NSDJPMDXVODLDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes halogenation reactions to introduce chlorine, fluorine, and iodine atoms onto the pyridine ring . The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale halogenation reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C5H2Cl2FIN2

Molecular Weight

306.89 g/mol

IUPAC Name

2,6-dichloro-3-fluoro-5-iodopyridin-4-amine

InChI

InChI=1S/C5H2Cl2FIN2/c6-4-1(8)3(10)2(9)5(7)11-4/h(H2,10,11)

InChI Key

NSDJPMDXVODLDV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1I)Cl)Cl)F)N

Origin of Product

United States

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